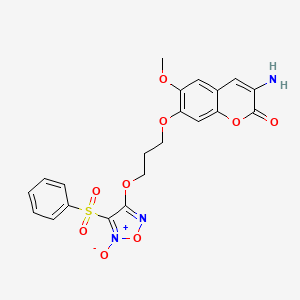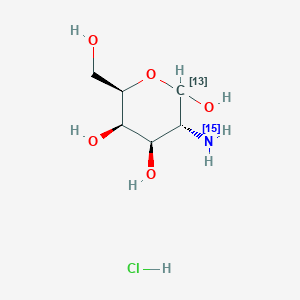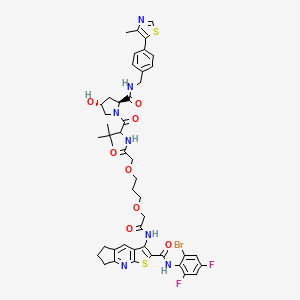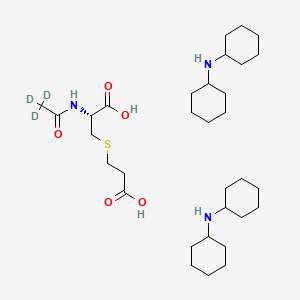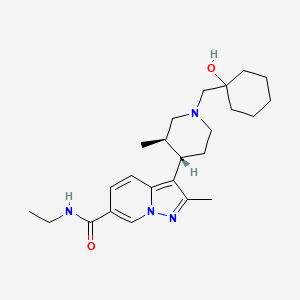
Glycyl-L-proline-15N,d2 (trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-proline-15N,d2 (trifluoroacetate) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is a derivative of Glycyl-L-proline, which is a dipeptide consisting of glycine and proline. The trifluoroacetate part of the compound is often used to enhance the stability and solubility of the molecule. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Glycyl-L-proline molecule. The process typically involves the following steps:
Synthesis of Glycyl-L-proline: This can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Isotope Labeling: The incorporation of deuterium and nitrogen-15 isotopes can be done by using isotope-labeled starting materials or by introducing these isotopes during the synthesis process.
Trifluoroacetate Formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production of Glycyl-L-proline-15N,d2 (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity isotope-labeled reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Glycyl-L-proline-15N,d2 (trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Glycyl-L-proline-15N,d2 (trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Employed in studies involving protein synthesis and degradation, as well as in metabolic flux analysis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves its incorporation into biological systems where it can act as a tracer or a labeled compound. The nitrogen-15 and deuterium labels allow researchers to track the compound’s distribution, metabolism, and interactions within the system. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Glycyl-L-proline: The non-labeled version of the compound.
Glycyl-L-proline-15N: A nitrogen-15 labeled version without deuterium.
Glycyl-L-proline-d2: A deuterium-labeled version without nitrogen-15.
Uniqueness
Glycyl-L-proline-15N,d2 (trifluoroacetate) is unique due to its dual labeling with both nitrogen-15 and deuterium, which provides enhanced capabilities for tracing and studying metabolic processes. The trifluoroacetate salt form also offers improved stability and solubility compared to other forms.
特性
分子式 |
C9H13F3N2O5 |
|---|---|
分子量 |
289.21 g/mol |
IUPAC名 |
(2S)-1-(2-(15N)azanyl-2,2-dideuterioacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1/i4D2,8+1; |
InChIキー |
XYOXXWQBVRQEIN-HICDMDGOSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)N1CCC[C@H]1C(=O)O)[15NH2].C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


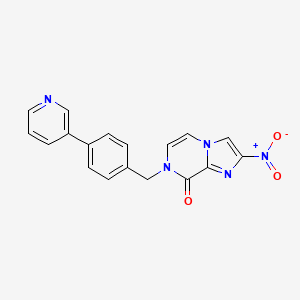

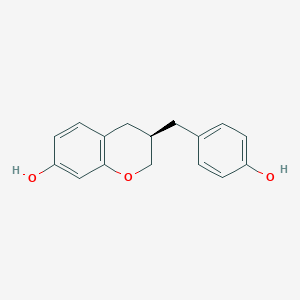
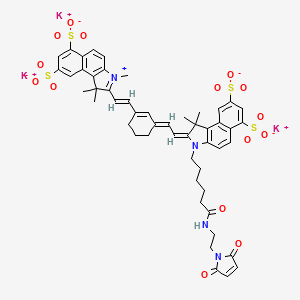

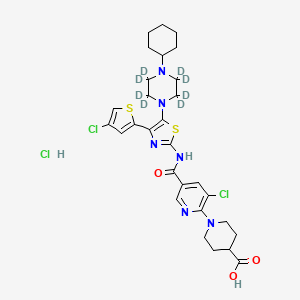
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
